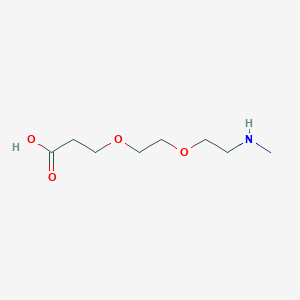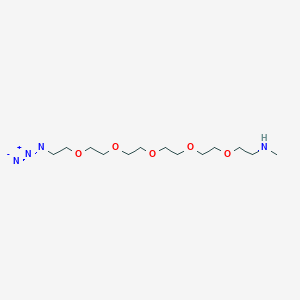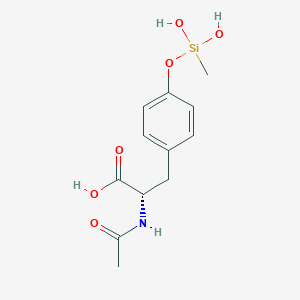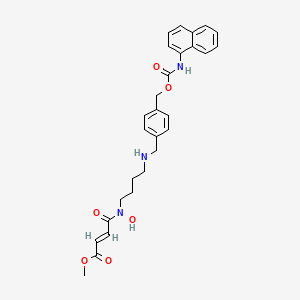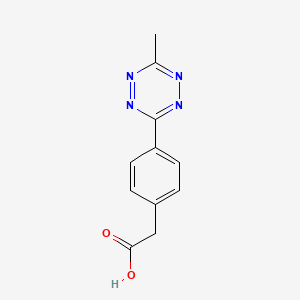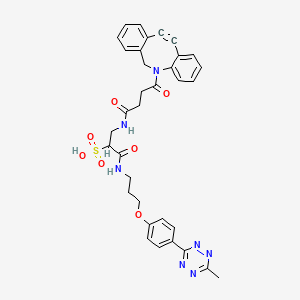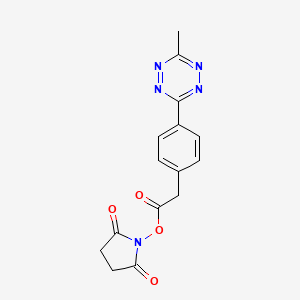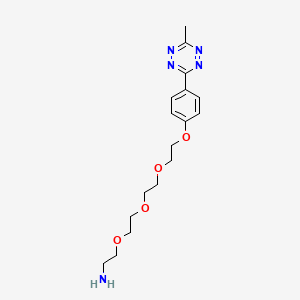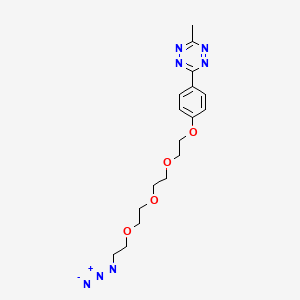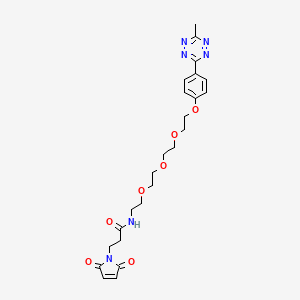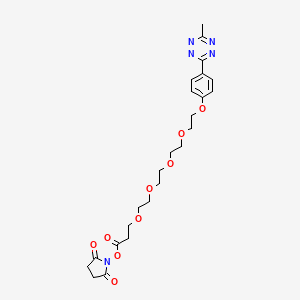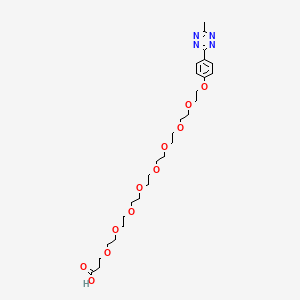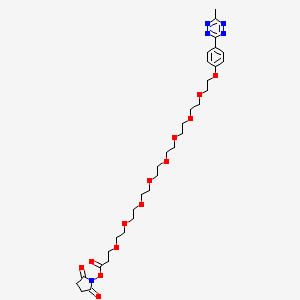
Mitoquinone-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitoquinone-cyclodextrin is a 1:1 molar ratio complex of Mitoquinone mesylate with cyclodextrin. Mitoquinone mesylate, also known as MitoQ or MitoQ10; is a mitochondria-targeted antioxidant designed to accumulate within mitochondria in vivo in order to protect against oxidative damage. MitoQ comprises a positively charged lipophilic cation that drives its extensive accumulation within the negatively charged mitochondria inside cells. Note: pure MitoQ10 is a tar-like or waxy semi-solid and very hard to transfer between containers. For the convenience of use, we supply Mitoquinone mesylate-cyclodextrin as 1:1 molar ratio (or 1:1.67, w/w). Mitoquinone mesylate-cyclodextrin is a solid powder, which is more stable and convenience for use.
Applications De Recherche Scientifique
Alzheimer's Disease Research
Mitoquinone-cyclodextrin has been studied for its potential role in Alzheimer's Disease (AD). Research indicates that mitochondrial dysfunction and oxidative stress contribute significantly to AD's progression. Mitoquinone (mitoquinone mesylate), a novel mitochondria-targeted antioxidant, has demonstrated efficacy in preventing AD-like pathology in mouse cortical neurons and in a transgenic mouse model of AD. It attenuated β-amyloid-induced neurotoxicity and prevented cognitive decline, oxidative stress, Aβ accumulation, astrogliosis, synaptic loss, and caspase activation in these models, suggesting its potential therapeutic role in diseases involving oxidative stress and metabolic failure, like AD (McManus, Murphy, & Franklin, 2011).
Pancreatic β-cell Function and Energetics
Mitoquinone has been reported to influence pancreatic islet morphology and insulin secretion dynamics, particularly in the context of high-fat-fed obese mice. It reduced oxidative stress, improved liver function, decreased the demand for insulin, and reduced islet size, highlighting its potential for mitigating weight gain and enhancing liver function (Imai et al., 2018).
Neuroprotection in Traumatic Brain Injury
Mitoquinone has shown neuroprotective effects in models of traumatic brain injury (TBI). It reduced neuronal apoptosis and inflammation and activated the Nrf2-ARE signaling pathway, which could be an underlying mechanism for its neuroprotective properties (Zhou et al., 2018).
Cyclodextrin-based Pharmaceutical Applications
Cyclodextrins, particularly in their conjugated forms, have significant pharmaceutical applications. They are known for their ability to form water-soluble inclusion complexes with small molecules and portions of large compounds, thereby improving drug bioavailability and delivery, particularly in treating neurological diseases (Davis & Brewster, 2004).
Anticancer Properties
Mitoquinone has been studied for its potential anticancer activity, particularly in breast cancer cells. It induced autophagy and apoptosis through oxidative stress mechanisms and influenced the autophagy-related protein LC3-II, suggesting its efficacy as a novel anticancer agent (Rao et al., 2010).
Propriétés
Numéro CAS |
845959-52-6 |
|---|---|
Nom du produit |
Mitoquinone-cyclodextrin |
Formule moléculaire |
C80H117O42PS |
Poids moléculaire |
1813.8078 |
Nom IUPAC |
(10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)triphenylphosphonium methanesulfonate with cyclodextrin. |
InChI |
InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+;;/m0../s1 |
Clé InChI |
PQSSUSXOSOIMGL-PTOJYDMNSA-M |
SMILES |
O=C(C(CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=C4C)C(OC)=C(OC)C4=O.CS(=O)([O-])=O.O[C@@H]5[C@@H](O)[C@H](O[C@@H]6[C@H](O)[C@@H](O)[C@H](O7)[C@@H](CO)O6)[C@@H](CO)O[C@@H]5O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@@H]9[C@@H](O)[C@H](O)[C@H](O[C@@H]%10[C@@H](O)[C@H](O)[C@H](O[C@@H]%11[C@@H](O)[C@H](O)[C@H](O[C@@H]%12[C@@H](O)[C@H](O)[C@H]7O[C@H]%12CO)O[C@H]%11CO)O[C@H]%10CO)O[C@H]9CO)O[C@@H]8CO |
Apparence |
Yellow to brown solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mitoquinone mesylate-cyclodextrin; MitoQ; Mito Q10; MitoQ10; MitoQ-10; Mitoubiquinone mesylate; Mitoquinone methanesulfonate; Mitoquinone mesylate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



